molecular formula C18H20N2O3 B5549563 ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate

ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate

Cat. No. B5549563
M. Wt: 312.4 g/mol
InChI Key: YVUSAXKSOPPPJJ-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate is a compound involved in various chemical syntheses and transformations, contributing to the development of heterocyclic compounds and understanding chemical properties and reactions. Research has delved into its synthesis, molecular structure analysis, chemical reactions, physical, and chemical properties.

Synthesis Analysis

The compound has been synthesized through different methods, incorporating reactions that allow for the creation of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and some fused hetero-cyclic systems. It serves as a precursor for the synthesis of a wide range of heterocyclic compounds, indicating its versatility in chemical reactions (Soršak et al., 1995).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been performed using techniques such as IR, Raman, NMR, and X-ray diffraction. These studies have allowed for a deeper understanding of the geometric parameters and vibrational spectra, offering insights into the structural intricacies of this compound and its analogs (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound enables the formation of various significant heterocyclic systems. It has been utilized in the creation of pyrroles, pyrimidines, and pyrazoles, showcasing its utility in synthesizing polyfunctional heterocyclic systems which are crucial in pharmaceutical chemistry (Pizzioli et al., 1998).

Physical Properties Analysis

While specific studies on the physical properties of this compound were not found, research on similar compounds typically includes evaluations of melting points, solubility, and stability. These physical properties are crucial for determining the compound's applicability in various chemical reactions and its behavior under different conditions.

Chemical Properties Analysis

The compound's chemical properties, such as reactivity with different reagents, stability under various conditions, and its role as a precursor in synthesizing new chemical entities, have been explored. Its ability to undergo transformations into diverse heterocyclic compounds underlines its significance in synthetic chemistry and the development of pharmacologically active molecules.

Scientific Research Applications

  • Peptide Synthesis Ethyl 2-benzoyl-3-dimethylaminopropenoate, a derivative of ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate, has been utilized in peptide synthesis. It is employed as a reagent for the protection of amino groups in the synthesis of dehydropeptide derivatives containing N-terminal 3-heteroarylamino-2,3-dehydroalanine. This method facilitates the creation of complex peptides for various applications (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).

  • Structural Studies and Chemical Properties Ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate has been studied for its structural properties. Investigations include examining its configuration and the impact of various substituents on its chemical behavior. Such studies are crucial for understanding the compound's reactivity and potential applications in organic synthesis (Sinur, Golič, & Stanovnik, 1994).

  • Synthesis of Heterocyclic Systems Derivatives of this compound are used in the synthesis of various heterocyclic systems. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate has been synthesized and characterized for its potential in creating diverse heterocyclic compounds (Koca et al., 2014).

  • Antagonists and Enzyme Inhibitors Compounds like ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate are developed as enzyme inhibitors. Such compounds are explored for their potential in medical applications, such as in the treatment of thrombotic diseases (Hayashi et al., 1998).

  • Cytotoxic Agents in Cancer Therapy Novel prodrugs like 4-[bis[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid, which are derivatives of this compound, have been synthesized for use as anticancer agents. They function as bifunctional alkylating agents, showing potential in targeted cancer therapy (Springer et al., 1990).

  • Biological Activity and Metabolism The metabolism and biological activity of related compounds, such as 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, are studied to understand their interaction with biological systems. This is crucial for assessing the safety and efficacy of such compounds in various applications, including cosmetics (León et al., 2009).

properties

IUPAC Name

ethyl 3-[[4-(dimethylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-23-18(22)14-6-5-7-15(12-14)19-17(21)13-8-10-16(11-9-13)20(2)3/h5-12H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUSAXKSOPPPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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